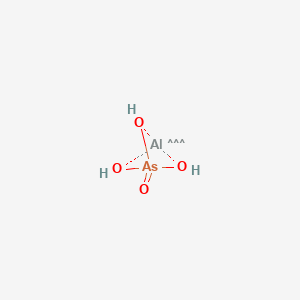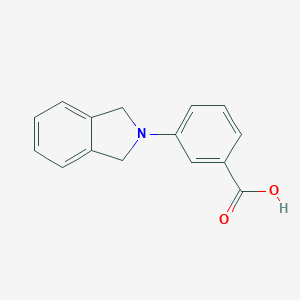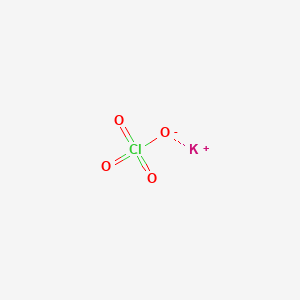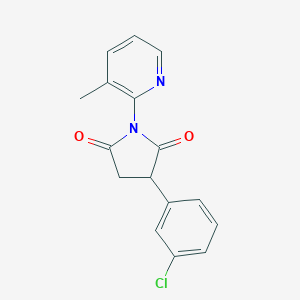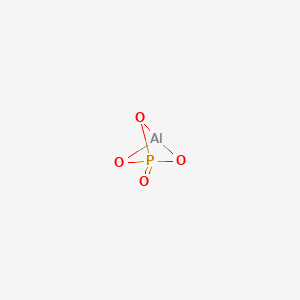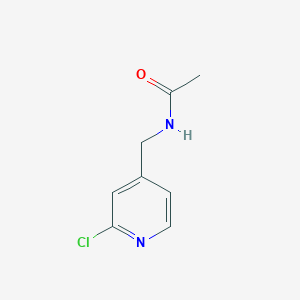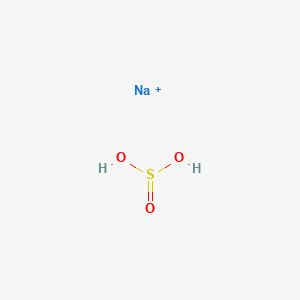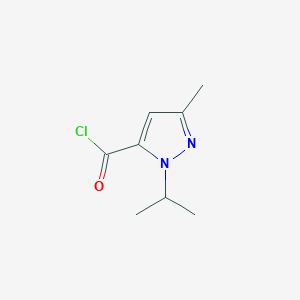
1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the CAS Number: 133639-29-9 . It has a molecular weight of 186.64 . The compound is liquid in its physical form . The IUPAC name for this compound is 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride .
Molecular Structure Analysis
The InChI code for 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is 1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a liquid . It has a molecular weight of 186.64 .Aplicaciones Científicas De Investigación
- Field : Medical and Pharmaceutical Research
- Application : This compound has been studied in the context of chemotherapy for multiple myeloma, a type of blood cancer . It appears to decrease the sensitivity of multiple myeloma cells to a chemotherapy drug called bortezomib .
- Method : The compound was applied to multiple myeloma cell lines and its effects on cell viability and autophagy (a cellular self-destruction process) were observed .
- Results : The compound increased the resistance of the cancer cells to bortezomib by promoting prosurvival autophagy .
- Field : Biochemistry
- Application : The compound has been used in the construction of synthetic anion receptors for ion transport across lipid membranes .
- Method : The compound was incorporated into synthetic transmembrane transporters and its effects on chloride ion transport were studied .
- Results : The compound was found to facilitate chloride ion transport across lipid membranes .
- Field : Organic Chemistry
- Application : The compound is used as a starting material in the synthesis of more complex heterocyclic systems .
- Method : The compound is reacted with other reagents under controlled conditions to form new heterocyclic compounds .
- Results : The compound has been successfully used to synthesize a variety of new heterocyclic compounds with potential applications in pharmaceuticals and other fields .
Chemotherapy Research
Synthetic Anion Receptors
Heterocyclic Synthesis
- Field : Medical and Pharmaceutical Research
- Application : This compound has been studied for its potential antibacterial properties .
- Method : The compound was applied to various bacterial strains and its effects on bacterial growth and survival were observed .
- Results : The compound showed promising antibacterial activity against certain bacterial strains .
- Field : Medical and Pharmaceutical Research
- Application : The compound has been studied for its potential anti-inflammatory properties .
- Method : The compound was applied to cells or animal models experiencing inflammation, and its effects on inflammatory markers were observed .
- Results : The compound showed promising anti-inflammatory activity, reducing the levels of certain inflammatory markers .
- Field : Agricultural Science
- Application : The compound has been studied for its potential herbicidal properties .
- Method : The compound was applied to various plant species considered to be weeds, and its effects on plant growth and survival were observed .
- Results : The compound showed promising herbicidal activity against certain weed species .
Antibacterial Research
Anti-inflammatory Research
Herbicidal Research
Propiedades
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMQKJMNZZCDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568147 |
Source


|
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
CAS RN |
133639-29-9 |
Source


|
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

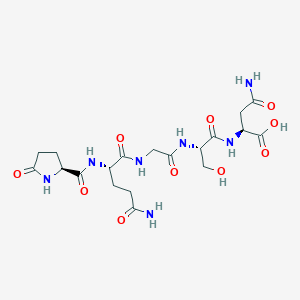
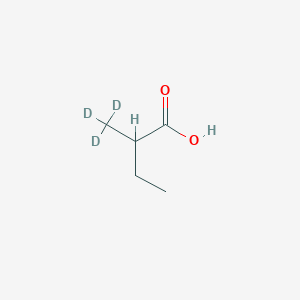
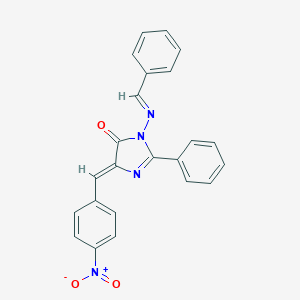
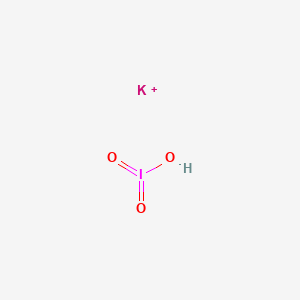
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
